molecular formula C14H12ClNO B15161535 N-(2-chloro-4-phenylphenyl)acetamide CAS No. 146474-28-4

N-(2-chloro-4-phenylphenyl)acetamide

Cat. No.: B15161535
CAS No.: 146474-28-4
M. Wt: 245.70 g/mol
InChI Key: LOIQKOAVZIQOCN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-phenylphenyl)acetamide is an organic compound with the molecular formula C14H12ClNO It is a derivative of acetanilide, where the phenyl group is substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-phenylphenyl)acetamide typically involves the acylation of 2-chloro-4-phenylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid byproduct. The reaction can be represented as follows:

2-chloro-4-phenylaniline+acetic anhydrideThis compound+acetic acid\text{2-chloro-4-phenylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chloro-4-phenylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-phenylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 2-chloro-4-phenylphenylamine.

    Substitution: N-(2-hydroxy-4-phenylphenyl)acetamide or N-(2-amino-4-phenylphenyl)acetamide.

Scientific Research Applications

N-(2-chloro-4-phenylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-phenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide: This compound has a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and biological properties.

    N-(2-chloro-4-fluorophenyl)acetamide: The presence of a fluorine atom instead of a phenyl group can affect the compound’s reactivity and interactions with biological targets.

Uniqueness

N-(2-chloro-4-phenylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

146474-28-4

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(2-chloro-4-phenylphenyl)acetamide

InChI

InChI=1S/C14H12ClNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

LOIQKOAVZIQOCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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